![molecular formula C13H11N3OS3 B2525591 1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea CAS No. 1207023-13-9](/img/structure/B2525591.png)
1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea" is a derivative of benzo[d]thiazole, a heterocyclic compound that has garnered interest due to its diverse biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, biological evaluation, and structural analysis of related benzo[d]thiazole derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives typically involves the condensation of various substituted amines and isocyanates or other suitable precursors. For instance, the synthesis of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas was achieved by condensation of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted phenyl isocyanates under mild conditions . Similarly, the synthesis of 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives involved the reaction of 3-(2-aminothiazol-5-yl)-6-[(2-benzoylbenzofuran-5-yl)methyl]-2H-chromen-2-one with various substituted amines and triphosgene . These methods could potentially be adapted for the synthesis of "1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea."
Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the structure of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one was studied using FT-IR, NMR, UV–Vis spectroscopies, and X-ray diffraction methods . These techniques provide detailed information about the molecular geometry, vibrational modes, and electronic properties, which are crucial for understanding the chemical behavior of the compound.
Chemical Reactions Analysis
The chemical reactivity of benzo[d]thiazole derivatives can be influenced by the substituents on the thiazole ring and the nature of the urea moiety. The papers provided do not detail specific reactions for "1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea," but they do discuss the biological activities of similar compounds, such as their anti-microbial, anthelmintic, and anticancer effects . These activities suggest that the compound may interact with biological targets through specific chemical reactions, which could be further investigated.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazole derivatives, such as solubility, melting point, and stability, can be assessed using techniques like thermal analysis (TG/DTA) . Additionally, the electronic properties, such as frontier molecular orbitals and molecular electrostatic potential, can be calculated using density functional theory (DFT), providing insights into the compound's reactivity and interaction with other molecules .
Scientific Research Applications
Antimicrobial Activity and Cytotoxicity :
- A study by Shankar et al. (2017) investigated the antimicrobial activity and cytotoxicity of novel urea derivatives, similar in structure to 1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea. The compounds exhibited significant antimicrobial activity against various bacterial strains and moderate to good activity against fungal pathogens. The in vitro cytotoxicity testing against cervical cancer cell lines indicated significant cytotoxicity at microliter concentrations for some compounds (Shankar et al., 2017).
Spectroscopic Characterization and Solvent Effects :
- Ermiş & Durmuş (2020) conducted a study on novel thiophene-benzothiazole derivatives. They explored the microwave-assisted synthesis, spectroscopic characterization, and solvent effects on UV-Vis absorption of these compounds. The study highlights the importance of solvent polarity in determining the electronic absorption behaviors of these compounds (Ermiş & Durmuş, 2020).
Antioxidant Activity :
- Abd-Almonuim et al. (2020) researched the antioxidant properties of coumarin substituted heterocyclic compounds. They found that certain derivatives exhibited high antioxidant activities, comparable to vitamin C at certain concentrations (Abd-Almonuim et al., 2020).
Anticancer Effects and Enzyme Inhibition :
- Mustafa et al. (2014) synthesized urea derivatives and evaluated their effects on prostate cancer cell lines, revealing that certain compounds showed significant in vitro anticancer activity. They also assessed these compounds for their urease, β-glucuronidase, and snake venom phosphodiesterase enzyme inhibition capabilities (Mustafa et al., 2014).
Synthesis and Characterization of Derivatives :
- Various studies have focused on the synthesis and characterization of benzothiazole and thiophene derivatives. These studies provide insights into the chemical structure and properties of such compounds, contributing to the understanding of their potential applications in scientific research (Dyachenko et al., 2014); (Gomha et al., 2016).
Safety And Hazards
Future Directions
The compound and its derivatives have shown promise as potential anti-Parkinsonian agents . Future research could focus on confirming their binding with the human A2A receptor for the design and development of potent antagonists . Further studies could also explore their potential applications in other fields such as agriculture and material science.
properties
IUPAC Name |
1-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS3/c1-18-13-15-9-5-4-8(7-10(9)20-13)14-12(17)16-11-3-2-6-19-11/h2-7H,1H3,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRILJXDESUOPTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate](/img/structure/B2525508.png)
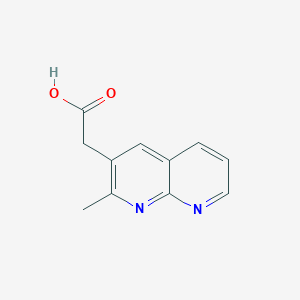
![5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine](/img/structure/B2525512.png)
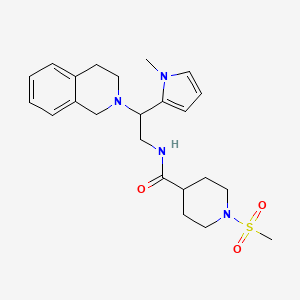
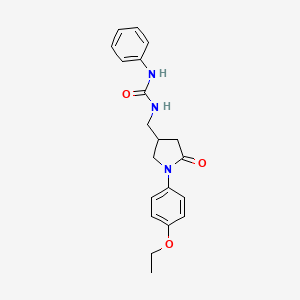
![4-Imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile](/img/structure/B2525515.png)
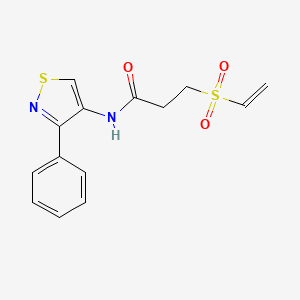
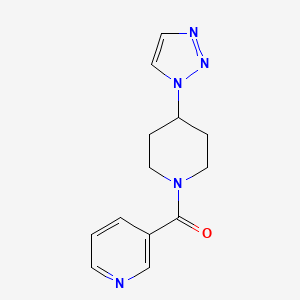
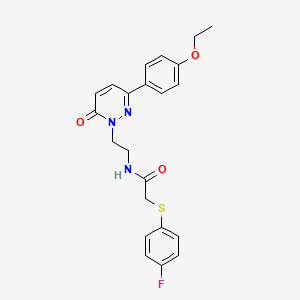
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B2525522.png)
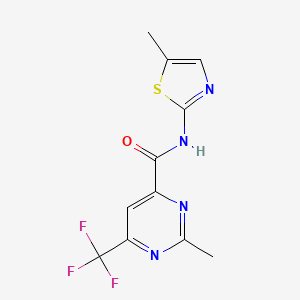
![4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide](/img/no-structure.png)
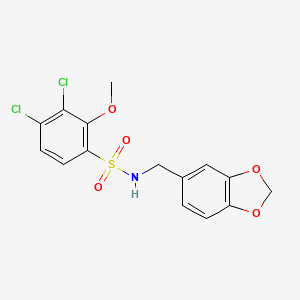
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide](/img/structure/B2525531.png)